5-(Tributylstannyl)-2-(trimethylsilyl)thiazole
Overview
Description
5-(Tributylstannyl)-2-(trimethylsilyl)thiazole is a chemical compound with the molecular formula C15H29NSSn . It is also known by several synonyms such as 5-tributylstannyl-1,3-thiazole, 5-tributylstannyl thiazole, and tributyl thiazol-5-yl stannane . The compound has a molecular weight of 374.174 g/mol .
Molecular Structure Analysis
The molecular structure of 5-(Tributylstannyl)-2-(trimethylsilyl)thiazole can be represented by the SMILES notation:CCCC [Sn] (CCCC) (CCCC)C1=CN=CS1
. This indicates that the compound contains a thiazole ring with a tributylstannyl group at the 5-position . Chemical Reactions Analysis
While specific chemical reactions involving 5-(Tributylstannyl)-2-(trimethylsilyl)thiazole are not detailed in the retrieved literature, thiazole derivatives have been studied for their reactivity . For instance, imidazoles, which are structurally similar to thiazoles, have been synthesized through regiocontrolled methods .Scientific Research Applications
Synthesis and Chemical Reactions
5-(Tributylstannyl)-2-(trimethylsilyl)thiazole and related compounds are primarily used in chemical synthesis. They are involved in various reactions, such as the Stille cross-coupling reaction, which is pivotal for creating complex molecules. For instance, the compound 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole is used to convert aryl- and heteroaryl-halides into 5-aryl- and 5-heteroaryl-1H-tetrazoles, a process catalyzed by copper(I) iodide and palladium (Bookser, 2000). Furthermore, 5-(Tributylstannyl)-2-(trimethylsilyl)thiazole is utilized in the synthesis of optically pure cyclohex-2-enones (Takano et al., 1993).
Optoelectronic Properties
The compound plays a role in the field of optoelectronics. A study demonstrates the preparation of 2,5-bis(tributylstannyl)thiophene 1,1-dioxide from 2,5-bis(trimethylsilyl)thiophene 1,1-dioxide, which is then used in Stille cross-coupling reactions to synthesize thiophene 1,1-dioxides with various electronic properties (Tsai et al., 2013).
Synthesis of Pharmaceuticals
5-(Tributylstannyl)-2-(trimethylsilyl)thiazole derivatives are also employed in the synthesis of pharmaceuticals. The palladium-catalyzed cross-coupling reaction of 5-iodo-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)imidazole-4- carboxamide with various terminal alkynes, including trimethyl-[(tributylstannyl)ethynyl]silane, produces derivatives with potential antitumor activity (Minakawa et al., 1991).
Limitations in Chemical Reactions
It's important to note that the use of 5-(Tributylstannyl)-2-(trimethylsilyl)thiazole can have limitations in certain chemical reactions. For example, attempts to couple 5-iodocytosine with 2-trimethylstannylthiazole were not successful, indicating the complexity and specificity of reactions involving these compounds (Peters et al., 1991).
Safety and Hazards
The compound is harmful if inhaled, swallowed, or in contact with skin. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. In case of exposure, it is advised to wash with plenty of soap and water, avoid breathing dust/fume/gas/mist/vapors/spray, and seek medical attention if feeling unwell .
Future Directions
Thiazolo[5,4-d]thiazole derivatives, which include 5-(Tributylstannyl)-2-(trimethylsilyl)thiazole, have shown promising properties in the field of organic electronics . They have been recognized for their potential in organic photovoltaics . Given their cost-effectiveness, ease of synthesis, and unique properties, these materials present a compelling case for further exploration in solid-state photonic and fluorescence-based optical devices .
properties
IUPAC Name |
trimethyl-(5-tributylstannyl-1,3-thiazol-2-yl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NSSi.3C4H9.Sn/c1-9(2,3)6-7-4-5-8-6;3*1-3-4-2;/h4H,1-3H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDBFKNYSNAIIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NSSiSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tributylstannyl)-2-(trimethylsilyl)thiazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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